molecular formula C13H7F3O2 B1321269 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid CAS No. 505082-86-0

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid

Cat. No.: B1321269
CAS No.: 505082-86-0
M. Wt: 252.19 g/mol
InChI Key: SXQWUMDQSPXJQH-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid is an aromatic carboxylic acid derivative characterized by the presence of fluorine atoms on both the phenyl and benzoic acid rings

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.

    Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

While specific safety data for “4-(2,4-Difluorophenyl)-2-fluorobenzoic acid” is not available, a related compound, 3,5-Difluorophenol, is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorophenylboronic acid and 2-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2,4-difluorophenylboronic acid with 2-fluorobenzoic acid.

    Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid with alcohols.

Major Products

    Substitution: Formation of substituted aromatic compounds with various functional groups.

    Oxidation: Formation of carboxylates or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Esterification: Formation of esters with different alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic Acid: Lacks the additional fluorine atom on the phenyl ring, resulting in different chemical properties and reactivity.

    2-Fluorobenzoic Acid: Contains only one fluorine atom on the benzoic acid ring, leading to distinct chemical behavior.

    4-Fluorobenzoic Acid: Has a single fluorine atom on the benzoic acid ring, differing in substitution pattern and reactivity.

Uniqueness

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a versatile compound in various applications.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQWUMDQSPXJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610801
Record name 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-86-0
Record name 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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